1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, a triazole ring, and several functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the triazole ring, and the attachment of various substituents. Common synthetic routes may involve:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Triazole Ring:
Attachment of Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, triazole-containing molecules, and sulfonyl-substituted compounds. Examples include:
- 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine
- 7-Iodo-3,3-diphenyloctahydrobenzofuran
- 4’-Chloro-3’- (2-chloroacetamido)-4- (2,4-di-tert-pentylphenoxy)butyranilide
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN6O3S/c1-18-8-10-21(16-19(18)2)39(36,37)28-27-30-26(22-17-20(29)9-11-23(22)35(27)32-31-28)34-14-12-33(13-15-34)24-6-4-5-7-25(24)38-3/h4-11,16-17H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVCGKFHLRWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.